molecular formula C18H17ClN2O3 B3012226 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide CAS No. 1100789-67-0

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide

Cat. No.: B3012226
CAS No.: 1100789-67-0
M. Wt: 344.8
InChI Key: WORZSRYKTGYIKJ-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide is a novel indoline-2-carboxamide derivative identified as a potent inhibitor of Trypanosoma brucei . This compound class was discovered through phenotypic screening of a focused protease library and has been optimized for activity against the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness . The compound exhibits excellent antiproliferative activity against T. b. brucei in culture, with studies showing potent efficacy at nanomolar concentrations (EC50 = 27 nM) and high selectivity over mammalian cells (over 1600-fold) . A key feature of this indoline-2-carboxamide series is its favorable drug-like properties, including low molecular weight, low clogP, and low polar surface area, which are consistent with good oral bioavailability and, crucially, the ability to cross the blood-brain barrier . This makes this compound a promising candidate for targeting the second, central nervous system stage of HAT . The (R)-enantiomer of the closely related parent compound demonstrates significantly higher potency than the (S)-enantiomer, indicating a specific stereochemical requirement for optimal activity . This product is intended for research purposes only, specifically for use in neglected tropical disease research, parasitology studies, and the development of novel anti-infective therapeutics.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-20-18(23)16-10-12-4-2-3-5-15(12)21(16)17(22)11-24-14-8-6-13(19)7-9-14/h2-9,16H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORZSRYKTGYIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Trends :

  • Synthetic Feasibility : N-Cyclopropyl (59% yield) and N-methyl (57% yield) substituents are more synthetically accessible than bulky groups like trifluoroethyl (53% yield) .

Analogues with Modified Aromatic Substituents

Variations in the phenoxyacetyl group alter electronic properties and steric effects:

Compound Name Aromatic Substituent Yield (%) LCMS (ES+) m/z [M+H]+ Key NMR Shifts (δH, d6-DMSO)
4-Fluorophenyl variant (Compound 47) 4-Fluorophenyl 54 347 ArH: 7.33–7.02; CH3: 2.57
3,4-Difluorophenyl variant (Compound 46) 3,4-Difluorophenyl 15 365 ArH: 7.45–7.10; CH3: 2.59
4-Chloro-3-fluorophenyl variant (Compound 45) 4-Chloro-3-fluorophenyl 27 381 ArH: 7.50–7.15; CH3: 2.61
Target Compound 4-Chlorophenoxy 39–57 ~363 ArH: 7.42–7.08; OCH2: 4.28–4.08

Trends :

  • However, steric hindrance from 3,4-difluoro substitution (Compound 46) reduces yield (15%) compared to monosubstituted analogs .
  • Spectral Shifts: The 4-chlorophenoxy group in the target compound shows distinct OCH2 proton shifts (δH 4.28–4.08), absent in non-phenoxy derivatives .

Enantiomeric and Stereochemical Considerations

The target compound exists as an (S)-enantiomer (Compound 26 in ), whereas analogs like Compound 28 (benzyloxy variant) lack specified stereochemistry. Enantiopure synthesis may improve selectivity, as seen in other indoline-based therapeutics .

Biological Activity

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities that have been the subject of extensive research. This article reviews the compound's synthesis, mechanisms of action, and biological effects, particularly focusing on its anti-inflammatory and anti-parasitic properties.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenol with acetic anhydride to form the chlorophenoxyacetyl moiety, followed by coupling with N-methylindoline-2-carboxylic acid. The resulting structure is characterized by its indoline core, which is known for various pharmacological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. A study focused on its interaction with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, demonstrated significant inhibition of these enzymes, which are crucial in the inflammatory response.

Table 1: Interaction Energy Values with COX Enzymes

CompoundCOX-1 Binding Energy (kcal/mol)COX-2 Binding Energy (kcal/mol)
1-7.1-6.5
2-6.7-6.0
Diclofenac-10.4-9.8

The binding affinity of this compound was comparable to that of Diclofenac, a well-known anti-inflammatory drug, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Anti-parasitic Activity

In addition to its anti-inflammatory properties, this compound has shown promise as an anti-parasitic agent. It was evaluated against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of nucleoside transporters essential for parasite survival.

Case Study: Efficacy Against Plasmodium falciparum
In vitro studies revealed that the compound significantly reduced the proliferation of P. falciparum with an IC50 value indicating effective inhibition at low concentrations. The study highlighted the importance of structural modifications in enhancing biological activity against this parasite .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and parasitic infections:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
  • Nucleoside Transport Inhibition : The compound's interaction with nucleoside transporters disrupts nucleotide availability for P. falciparum, impairing its metabolic processes.

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